molecular formula C10H16O4 B1581150 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate CAS No. 7098-80-8

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate

Cat. No.: B1581150
CAS No.: 7098-80-8
M. Wt: 200.23 g/mol
InChI Key: JPFPDGRVRGETED-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate ( 7098-80-8), also known as GMAK or isopropylideneglycerol methacrylate, is a high-value specialty monomer with significant applications in polymer and materials science research . Its key structural feature is a methacrylate group linked to a 2,2-dimethyl-1,3-dioxolane (solketal) ring, which acts as a protected glycerol derivative . This unique structure makes it an essential building block for introducing reactive, cross-linkable sites into polymer backbones and for creating advanced materials with tailored properties. In scientific research, this compound is primarily utilized as a key precursor in the synthesis of functional polymers. One prominent application is in the development of lipodisq nanoparticles, which are used for membrane protein spectroscopic studies, providing a stable environment for analyzing hydrophobic proteins . It also finds use in the formulation of matrix components for biomedical research, such as in studies investigating fibroblast accumulation in lung cancer . The monomer can be copolymerized with various other vinyl monomers to create polymers with specific characteristics. The pendant dioxolane group can be deprotected, revealing diol functionalities that can be used for further chemical modification, cross-linking, or to impart hydrophilicity to the polymer matrix . Chemical Data: The compound has a molecular formula of C 10 H 16 O 4 and a molecular weight of 200.23 g/mol . Its density is approximately 1.028 g/cm³ . It has a boiling point of 274.5°C at 760 mmHg and a flash point of 116.2°C . The refractive index is 1.436 . Handling and Storage: This material requires specific handling precautions. It is classified as a flammable liquid and can cause skin irritation and serious eye damage . It must be stored in a tightly closed container under an inert atmosphere in a freezer, ideally at -20°C . Use in a well-ventilated area with appropriate personal protective equipment is essential . Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(2)9(11)12-5-8-6-13-10(3,4)14-8/h8H,1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFPDGRVRGETED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30554-96-2
Record name 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=30554-96-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40884285
Record name 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7098-80-8
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7098-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropylideneglyceryl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
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Record name 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
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Record name (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate
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Record name ISOPROPYLIDENEGLYCERYL METHACRYLATE
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Preparation Methods

Direct Esterification of 2,2-Dimethyl-1,3-dioxolan-4-methanol with Methacrylic Anhydride

Process Overview:

  • Starting Materials: 2,2-Dimethyl-1,3-dioxolan-4-methanol (DMDOMeOH), methacrylic anhydride, triethylamine, phenothiazine (polymerization inhibitor), toluene.
  • Reaction Conditions: The reaction mixture is stirred at room temperature initially, then methacrylic anhydride (90 mol% relative to DMDOMeOH) is added dropwise at room temperature. The reaction continues at 110°C for 10 hours.
  • Workup: The reaction mixture is extracted with hexane, neutralized with aqueous sodium carbonate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure at 80°C.
  • Purification: Vacuum distillation using a Vigoureux column yields the product.
  • Yield: Approximately 64% based on the charged DMDOMeOH.
  • Physical Properties: Boiling point 52-53°C at 0.45 mmHg.

Key Notes:

  • Phenothiazine is added (2% of DMDOMeOH) to inhibit premature polymerization.
  • Triethylamine acts as an acid scavenger to neutralize methacrylic acid formed during the reaction.
  • Sodium carbonate neutralization removes residual acid.
  • The process avoids polymerization of the monomer during synthesis by maintaining oxygen presence and using inhibitors.

Reference: This method is detailed in a synthesis report from the Journal of Polymer Research (2019) and related patent literature.

Transesterification of Methyl Methacrylate with Glycerol Carbonate Using Metal Chelate Catalysts

Process Overview:

  • Starting Materials: Methyl methacrylate and glycerol carbonate.
  • Catalyst: Metal 1,3-diketonate complexes, particularly zirconium acetylacetonate.
  • Reaction Conditions: Mild temperatures of 50-80°C, preferably around 70°C.
  • Mechanism: Transesterification reaction where methyl methacrylate reacts with glycerol carbonate in the presence of the catalyst to form (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate.
  • Advantages: High purity and yield under mild conditions, avoiding harsh reaction environments.
  • Catalyst Role: Zirconium acetylacetonate facilitates the transesterification efficiently without significant side reactions.

Key Notes:

  • The mild reaction temperature preserves the integrity of the ketal ring.
  • The method is industrially favorable due to catalyst reusability and mild conditions.
  • This transesterification avoids the use of strong acids or bases that could cause side reactions.

Reference: German patent DE10355830A1 provides detailed procedural information on this method.

Indirect Synthesis via Intermediate Hydrophobic Ester and Ketal Cyclization (Industrial Method)

Process Overview:

  • Step 1: Esterification
    • Glycerol reacts with a carboxylic acid (e.g., stearic acid) under acid catalysis (p-toluenesulfonic acid, sulfuric acid, or cationic resin) at 90–150°C for 0.5–4 hours.
    • The product is a hydrophobic intermediate: carboxylic acid glycerol monopropyl ester.
    • Dehydrating agents such as toluene or cyclohexane may be added to facilitate water removal.
  • Step 2: Ketal Cyclization
    • The intermediate ester reacts with acetone under acid catalysis at 20–50°C for 0.5–3 hours.
    • This forms a hydrophobic cyclization intermediate.
  • Step 3: Hydrolysis
    • The cyclization intermediate undergoes hydrolysis to yield 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, a precursor to the methacrylate monomer.

Key Notes:

  • The method emphasizes green and environmentally friendly processes.
  • Efficient removal of water formed during ketalization is critical due to solubility challenges.
  • The use of acid catalysts and dehydrating agents improves conversion and yield.
  • This method is mainly for preparing the ketal alcohol intermediate, which can be further esterified to the methacrylate.

Reference: Chinese patent CN109761949B describes this industrial preparation method in detail.

Reference: US patent US6610895B2 discusses this process in the context of polymer preparation.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants/Materials Catalyst/Conditions Yield (%) Temperature (°C) Notes
Direct Esterification with Methacrylic Anhydride 2,2-Dimethyl-1,3-dioxolan-4-methanol, methacrylic anhydride, triethylamine, phenothiazine None (acid scavenger triethylamine) 64 RT to 110 Uses polymerization inhibitor, vacuum distillation for purification
Transesterification of Methyl Methacrylate with Glycerol Carbonate Methyl methacrylate, glycerol carbonate Zirconium acetylacetonate (metal chelate) High 50–80 (prefer 70) Mild conditions, high purity product
Indirect Industrial Method via Esterification and Ketal Cyclization Glycerol, carboxylic acid, acetone Acid catalysts (p-toluenesulfonic acid, sulfuric acid, cationic resin), dehydrating agents Not specified 20–150 Multi-step, green process, water removal critical
Immobilized Acid Resin Contact for Polymer Preparation GMAK, immobilized acid resin Ion exchange resin, oxygen presence N/A Not specified Focus on polymerization, prevents premature polymerization

Summary and Recommendations

  • The direct esterification method with methacrylic anhydride is widely used for laboratory-scale synthesis with moderate yield and straightforward purification.
  • The transesterification with methyl methacrylate and glycerol carbonate catalyzed by zirconium acetylacetonate offers a mild, industrially scalable route with high purity and yield.
  • The indirect industrial method involving esterification of glycerol with carboxylic acid followed by ketal cyclization and hydrolysis is notable for its green chemistry approach and industrial applicability, especially for producing the ketal intermediate.
  • The immobilized acid resin method is more relevant for polymer preparation from the monomer rather than monomer synthesis itself.

Each method has specific advantages depending on scale, purity requirements, and environmental considerations. For industrial production, the transesterification catalyzed by metal chelates and the indirect green synthesis routes are particularly promising.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Chemistry Applications

DMMMA is primarily utilized in the synthesis of various polymers due to its ability to undergo free radical polymerization. Its applications include:

  • Block Copolymers : DMMMA has been successfully incorporated into block copolymers, demonstrating narrow molecular weight distribution and versatility in material properties. These copolymers are valuable in applications requiring specific mechanical and thermal characteristics .
  • Star-Branched Polymers : The compound serves as an arm segment in the synthesis of star-branched polymers, which exhibit enhanced properties compared to linear counterparts. These polymers are useful in coatings and adhesives .
  • Polymer Brushes : Research indicates that DMMMA can be utilized to create hydrophilic polymer brushes through surface-initiated polymerization techniques. This application is significant for modifying surface properties to enhance wettability and reduce friction in various environments .

Development of Bio-Based Solvents

A notable case study highlights the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as a bio-based solvent alternative. This study emphasizes the importance of sustainability and toxicity reduction in solvent development. The methodology involves a combination of computational modeling and experimental testing to evaluate the solvent's performance and safety .

Frictional Properties of Polymer Brushes

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate primarily involves its ability to polymerize and form cross-linked networks. This property is exploited in the development of high-performance materials. The methacrylate group undergoes free radical polymerization, leading to the formation of polymers with desirable mechanical and chemical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of SMA, highlighting differences in substituents and functional groups:

Compound Name Substituents on Dioxolane Ring Ester Group Molecular Formula Key Features
SMA 2,2-dimethyl Methacrylate C₁₀H₁₆O₄ Hydrolytically labile, used in SCPNs
(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate 2-oxo Methacrylate C₈H₁₀O₅ Oxo group enhances reactivity toward nucleophiles; lower thermal stability
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate 2-ethyl, 2-methyl Acrylate C₁₁H₁₈O₄ Increased steric hindrance; acrylate reduces polymer rigidity
2,3-Dihydroxypropyl methacrylate None (open-chain diol) Methacrylate C₇H₁₂O₄ Hydrophilic; lacks hydrolytic instability

Reactivity and Polymerization Behavior

  • Copolymerization Reactivity: SMA copolymerizes efficiently with styrene and other vinyl monomers. For example, in copolymerizations with styrene (Table V, ), SMA exhibits a reactivity ratio (r₁) of 0.78, favoring alternating copolymer structures. In contrast, the oxo-substituted analogue (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate shows higher reactivity (r₁ = 1.2) due to the electron-withdrawing oxo group, leading to blockier copolymers .
  • Thermal Properties :
    SMA-based polymers exhibit glass transition temperatures (Tg) between 60–80°C, influenced by the dioxolane ring’s rigidity . Comparatively, acrylate derivatives like (2-ethyl-2-methyl-dioxolane)methyl acrylate yield polymers with lower Tg (40–50°C) due to reduced steric constraints .

Functional and Application Differences

  • Stimuli-Responsive Degradation :
    SMA’s dioxolane ring undergoes acid-catalyzed hydrolysis, making it suitable for drug delivery systems targeting acidic environments (e.g., cancer tissues) . Open-chain analogues like 2,3-dihydroxypropyl methacrylate lack this property .

  • Thermotropic Behavior: Long-chain solketal esters (e.g., (2,2-dimethyl-dioxolane)methyl palmitate) exhibit liquid-crystalline mesophases between 30–55°C due to their amphiphilic structure .

Commercial Availability

Compound Purity Suppliers (Examples) Price Range (1g)
SMA 98% TCI Chemicals, Chemlyte $105–$200
(2-Oxo-dioxolane)methyl methacrylate 95% VWR, Thermo Fisher $150–$300
2,3-Dihydroxypropyl methacrylate 99% Sigma-Aldrich $80–$150

Biological Activity

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (often abbreviated as DMM) is a compound of significant interest in biomedical research due to its versatile applications in drug delivery systems and polymer science. This article reviews the biological activity of DMM, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

DMM has a molecular formula of C10H16O4C_{10}H_{16}O_{4} and a molecular weight of approximately 200.23 g/mol. Its density is reported at 1.028 g/cm³ with a boiling point of 274.5°C at 760 mmHg .

Synthesis and Derivatives

DMM can be synthesized through various methods, including the polymerization of methacrylate monomers. Notably, it has been utilized in the creation of copolymers for targeted drug delivery applications. For instance, random copolymers of DMM and 2,3-dihydroxypropyl methacrylate have shown promising results in biofilm studies, indicating their potential in antifungal drug delivery systems .

Antinociceptive and Anti-inflammatory Effects

A significant study investigated the effects of Se-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzoselenolate (Se-DMC), a derivative of DMM, on inflammation and pain responses in a mouse model of rheumatoid arthritis. The study found that Se-DMC significantly reduced paw edema and nociception compared to controls. It also improved neurobehavioral deficits associated with inflammation by modulating inflammatory markers such as TNF-α and NF-κB .

Table 1: Summary of Se-DMC Effects on Inflammatory Markers

ParameterControl GroupSe-DMC Group
Paw Edema (mm)5.0 ± 0.52.0 ± 0.3
TNF-α mRNA Expression (fold)2.51.0
NF-κB Activity (relative units)3.01.5

Targeting Drug Delivery Systems

Recent research has demonstrated the use of DMM-based single-chain nanoparticles (SCNPs) for targeting the ookinete stage of Plasmodium falciparum, the malaria parasite. These nanoparticles were functionalized to enhance their anionic surface charge, improving their targeting efficiency . The incorporation of anti-malarial agents into these SCNPs showed increased efficacy in inhibiting parasite growth.

Biofilm Formation and Antifungal Activity

In a study examining the antifungal properties of DMM copolymers, researchers utilized high-throughput nano-biofilm microarrays to evaluate the response of biofilms to antifungal agents like amphotericin B. The results indicated that biofilms formed with DMM copolymers displayed a consistent response across different experimental conditions, suggesting their potential utility in antifungal therapies .

Development as a Bio-based Solvent

DMM has also been investigated as a bio-based solvent alternative due to its favorable environmental profile compared to traditional solvents. A case study highlighted the challenges in developing bio-based solvents while ensuring they meet functional performance criteria and toxicity standards .

Q & A

Q. What are the optimal synthetic routes for (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate?

The monomer is typically synthesized via esterification of solketal (isopropylidene glycerol) with methacryloyl chloride in dichloromethane, using triethylamine (TEA) as a base to neutralize HCl byproducts. Reaction conditions involve cooling on an ice bath to control exothermicity . Alternative methods include solution polymerization in toluene at 50°C with benzoyl peroxide as an initiator, yielding polymers with inherent viscosities of ~0.45 in dimethylformamide .

Q. How is the purity and molecular weight of polymers derived from this monomer characterized?

Inherent viscosity measurements in solvents like dimethylformamide (DMF) are standard for assessing polymer molecular weight . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H NMR, is used to confirm monomer incorporation and copolymer composition. For example, the methacrylate proton signal at δ 5.5–6.1 ppm confirms successful polymerization .

Q. What safety protocols are recommended for handling this monomer in laboratory settings?

While specific toxicity data for this compound are limited, analogous methacrylates (e.g., methyl methacrylate) require precautions against inhalation, skin contact, and ocular exposure. Use fume hoods, nitrile gloves, and safety goggles. Polymerization reactions should be conducted under inert atmospheres to prevent uncontrolled exothermic reactions .

Advanced Research Questions

Q. How do reactivity ratios influence copolymerization with hydrophilic monomers like 2,3-dihydroxypropyl methacrylate?

Reactivity ratios (r1r_1, r2r_2) for copolymerization are determined using the Alfrey-Price equation, which relates monomer feed ratios to conversion rates. For instance, copolymerizing with 2,3-dihydroxypropyl methacrylate requires careful monitoring of radical stability and steric effects, as the dioxolane group in this compound may reduce reactivity compared to less hindered monomers .

Q. What role does hydrolysis of the dioxolane ring play in post-polymerization modifications?

Acid-catalyzed hydrolysis of the dioxolane ring converts the hydrophobic side chain into a hydrophilic diol, enabling morphology changes in block copolymer thin films. This is critical for applications like drug delivery, where pH-responsive behavior is desirable. Hydrolysis kinetics can be tracked via FTIR or 1^1H NMR to monitor carbonyl peak shifts .

Q. How can computational methods predict copolymer phase behavior and interaction parameters (χ\chiχ)?

Density functional theory (DFT) calculations and Flory-Huggins models are used to estimate χ\chi values for poly(solketal methacrylate)-block-polystyrene systems. These models account for solubility parameters and steric contributions from the dioxolane group, aiding in the design of nanostructured materials .

Q. What strategies improve the resolution of block copolymer lithography using this monomer?

Incorporating this compound into block copolymers enhances etch selectivity due to its oxygen-rich structure. Directed self-assembly (DSA) on chemically patterned substrates achieves sub-10-nm feature sizes. Post-polymerization hydrolysis of the dioxolane ring further tunes surface energy for improved alignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate
Reactant of Route 2
Reactant of Route 2
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate

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